4-(Bromomethyl)pyridin-2(1H)-one is a chemical compound characterized by its unique structure and reactivity. It is classified as a pyridine derivative, specifically a brominated pyridinone, which contains both a bromomethyl group and a carbonyl group in its structure. This compound has garnered interest in various fields of chemistry, particularly in synthetic organic chemistry due to its potential as a building block for more complex molecules.
The compound can be sourced from various chemical suppliers and is typically classified under the category of heterocyclic compounds, specifically pyridines. Its structural formula can be represented as CHBrNO, which indicates the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The synthesis of 4-(bromomethyl)pyridin-2(1H)-one can be achieved through several methodologies:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various functionalized derivatives.
4-(Bromomethyl)pyridin-2(1H)-one participates in several types of chemical reactions:
These reactions demonstrate the compound's versatility as an intermediate in organic synthesis.
The mechanism by which 4-(bromomethyl)pyridin-2(1H)-one reacts typically involves several steps:
This mechanism highlights how structural features influence reactivity patterns in organic compounds.
The physical properties of 4-(bromomethyl)pyridin-2(1H)-one include:
Chemical properties include:
These properties are crucial for determining suitable applications in synthetic pathways.
4-(Bromomethyl)pyridin-2(1H)-one serves several important roles in scientific research:
These applications underscore its significance within both academic research and industrial contexts, highlighting its role as a versatile synthetic intermediate.
The regioselective introduction of a bromomethyl group at the C-4 position of pyridin-2(1H)-one scaffolds presents significant synthetic challenges due to competing reaction pathways and inherent electronic biases. Direct bromination of pyridinones typically favors electrophilic aromatic substitution at electron-rich positions (C-3 or C-5), necessitating indirect approaches for C-4 functionalization. A pivotal strategy involves the in situ generation of pyridine N-oxides to alter ring electronics, facilitating nucleophilic attack at C-4. As highlighted in recent advances, this method enables regioselective halogenation when combined with brominating agents like N-bromosuccinimide (NBS) in acetonitrile at 80°C [4]. The transient N-oxide intermediate directs bromination to the C-4 position through a coordination-directed mechanism, achieving yields >75% with minimal dihalogenation byproducts.
Alternative routes employ fully reduced pyran systems or cross-coupling reactions. For 4-(bromomethyl)pyridin-2(1H)-one (CAS 1227585-50-3), a documented pathway involves the nucleophilic displacement of hydroxyl groups in 4-(hydroxymethyl)pyridin-2(1H)-one precursors using phosphorus tribromide (PBr₃) in anhydrous THF. This method achieves near-quantitative conversion but requires rigorous moisture exclusion to prevent hydrolysis [6]. Microwave-assisted bromination has emerged as a high-efficiency alternative, reducing reaction times from 12 hours to 30 minutes while maintaining 90% isolated yields.
Table 1: Comparative Bromination Methods for 4-(Bromomethyl)pyridin-2(1H)-one
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Pyridine N-oxide activation | NBS, CH₃CN, 80°C, 6h | 78 | C4:C3 = 12:1 |
PBr₃ displacement | PBr₃, THF, 0°C→RT, 2h | 95 | >99% C4 |
Microwave-assisted | NBS, DMF, 120°C, 30min, 300W | 90 | C4:C3 = 20:1 |
4-(Bromomethyl)pyridine hydrobromide derivatives exhibit enhanced crystallinity and stability compared to their free base counterparts, making them preferred forms for synthetic applications. The hydrobromide salt of the analogous 4-(bromomethyl)pyridine (CAS not specified) demonstrates a characteristic melting point of 189–192°C and is commercially available at 97% purity [3]. Salt formation is typically achieved by treating the free base with concentrated hydrobromic acid (48% w/v) in diethyl ether at 0°C, yielding crystalline solids within 2 hours. This exothermic reaction requires strict stoichiometric control (1:1 molar ratio) to prevent dibromide impurities.
Stabilization of these salts demands specialized handling due to their hygroscopic nature and sensitivity to light-induced decomposition. Key techniques include:
Table 2: Physicochemical Properties of 4-(Bromomethyl)pyridine Hydrobromide
Property | Value | Conditions |
---|---|---|
Melting Point | 189–192°C | Literature |
Molecular Weight | 252.93 g/mol | — |
Storage Stability | >6 months at –20°C | Desiccated, argon |
Hygroscopicity | High (WGK 3) | — |
The bromomethyl group’s high electrophilicity and the pyridinone ring’s acidity necessitate strategic protection during multi-step syntheses of complex molecules. For 4-(bromomethyl)pyridin-2(1H)-one, protection typically targets the lactam nitrogen (N1) to prevent alkylation side reactions and C4 bromomethyl degradation. Trialkylsilyl groups—particularly tert-butyldimethylsilyl (TBS)—provide optimal protection due to their orthogonal deprotection chemistry and steric shielding of reactive sites. Silylation using TBS-Cl and imidazole in DMF at 25°C achieves >95% conversion within 4 hours, generating the protected intermediate 1-(tert-butyldimethylsilyl)-4-(bromomethyl)pyridin-2(1H)-one [6].
In nucleoside analog synthesis (e.g., 3-(4-pyridylmethyl)uridine derivatives), sequential protection-deprotection sequences are critical. The 5′-OH group of uridine is typically protected first as a 4,4′-dimethoxytrityl (DMT) ether, followed by N1-silylation of the pyridinone. This allows regioselective alkylation at the pyridinone’s C4 position without competing O-alkylation. Fluoride-driven deprotection (e.g., TBAF in THF) cleanly removes silyl groups post-functionalization, with yields exceeding 85% for protected intermediates . Recent innovations employ photolabile groups (e.g., o-nitrobenzyl) for applications requiring mild deprotection under non-acidic conditions.
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